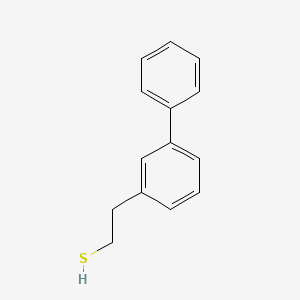

2-(3-Biphenyl)ethanethiol

説明

2-(3-Biphenyl)ethanethiol is an organosulfur compound featuring a biphenyl moiety (two benzene rings linked by a single bond) attached to a two-carbon thiol (-SH) chain at the 3-position. The biphenyl group contributes hydrophobicity and aromatic stability, while the thiol group enables nucleophilic reactivity.

特性

IUPAC Name |

2-(3-phenylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,11,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTPEASBQMIQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Biphenyl)ethanethiol typically involves the reaction of 3-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethanethiol group. The reaction conditions usually involve heating the reactants in an inert solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of 2-(3-Biphenyl)ethanethiol can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Types of Reactions:

Oxidation: 2-(3-Biphenyl)ethanethiol can undergo oxidation reactions to form disulfides. Common oxidizing agents include bromine or iodine.

Reduction: The compound can be reduced back to the thiol form using reducing agents like zinc and acid.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Bromine or iodine in an inert solvent.

Reduction: Zinc and hydrochloric acid.

Substitution: Sodium hydride in tetrahydrofuran.

Major Products:

Oxidation: Disulfides.

Reduction: Thiol.

Substitution: Various substituted biphenyl derivatives.

科学的研究の応用

Synthesis and Preparation

The synthesis of 2-(3-Biphenyl)ethanethiol typically involves a nucleophilic substitution reaction. The most common method includes the reaction of 3-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction conditions often require heating in an inert solvent like tetrahydrofuran (THF) to facilitate the substitution process.

Synthetic Routes

- Reagents : 3-bromobiphenyl, ethanethiol, sodium hydride.

- Conditions : Heating in THF or similar solvents.

- Mechanism : Nucleophilic substitution where bromine is replaced by the ethanethiol group.

Chemistry

- Building Block : It serves as a crucial building block in synthesizing more complex organic molecules. Its unique biphenyl structure allows for various modifications that are valuable in organic synthesis.

Biology

- Protein Interactions : Research has focused on its interactions with biological molecules, particularly proteins. Studies indicate that compounds like 2-(3-Biphenyl)ethanethiol can influence protein folding and stability through disulfide bond formation.

Medicine

- Therapeutic Potential : There is ongoing investigation into its potential therapeutic properties. It may act as a precursor in drug synthesis, contributing to the development of new pharmaceuticals targeting specific diseases.

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, leveraging its unique chemical reactivity to create tailored products for various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of 2-(3-Biphenyl)ethanethiol:

- A study conducted by researchers at [source] analyzed the compound's role in stabilizing protein structures through disulfide bond formation, demonstrating its potential use in biochemistry.

- Another investigation explored its utility in drug design, where modifications of this compound led to promising results against specific targets in cancer therapy.

- Industrial applications have been documented where this compound was utilized as an intermediate in synthesizing specialty polymers, showcasing its versatility beyond pure research contexts.

作用機序

The mechanism of action of 2-(3-Biphenyl)ethanethiol involves its ability to form disulfide bonds with other thiol-containing molecules. This property is crucial in biological systems, where disulfide bonds play a key role in the structural integrity of proteins. The compound can also act as a nucleophile, participating in various substitution reactions.

類似化合物との比較

WR-1065 [2-((Aminopropyl)amino)ethanethiol]

- Structure: Ethanethiol backbone with an aminopropyl amino group.

- Key Properties: Water-soluble due to polar amino groups. Acts as a catalytic inhibitor of DNA topoisomerase II, offering radioprotective effects by prolonging the G2 phase of the cell cycle .

- Comparison: Unlike WR-1065, 2-(3-Biphenyl)ethanethiol lacks amino substituents, rendering it less soluble in aqueous environments.

2-(Butylamino)ethanethiol

- Structure: Ethanethiol with a butylamino (-NH-C₄H₉) substituent.

- Key Properties: Solubility is pH-dependent due to protonation of the amino group (enhanced solubility in acidic conditions) . Functions as a nucleophile in substitution and addition reactions, facilitating the introduction of butylaminoethylthiol groups into organic molecules .

- Comparison: 2-(3-Biphenyl)ethanethiol’s biphenyl group increases hydrophobicity, reducing solubility in polar solvents compared to 2-(butylamino)ethanethiol. Both compounds exhibit thiol-mediated reactivity, but the biphenyl moiety may stabilize radicals or participate in π-π stacking in materials science applications .

(3-Chlorophenyl)methanethiol

- Structure : Methanethiol (-CH₂SH) with a 3-chlorophenyl group.

- Key Properties :

- Comparison :

2-(2-Pyridyl)ethanethiol

- Structure : Ethanethiol with a pyridyl (C₅H₄N) substituent.

- Key Properties :

- Both compounds serve as intermediates in organic synthesis, though their substituents dictate divergent reaction pathways .

Data Table: Structural and Functional Comparison

生物活性

2-(3-Biphenyl)ethanethiol, a thiol compound characterized by its biphenyl structure, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action, supported by case studies and research findings.

2-(3-Biphenyl)ethanethiol is a member of the thiol family, which are organic compounds containing a sulfhydryl group (-SH). This compound features a biphenyl moiety that contributes to its unique chemical reactivity and biological interactions.

Antioxidant Properties

Research indicates that thiols can exhibit significant antioxidant activities. The presence of the thiol group in 2-(3-Biphenyl)ethanethiol allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems. A study demonstrated that similar thiol compounds can protect cellular components from oxidative damage, suggesting that 2-(3-Biphenyl)ethanethiol may have comparable protective effects .

Enzyme Modulation

Thiols are known to interact with various enzymes, influencing their activity. 2-(3-Biphenyl)ethanethiol may modulate enzyme functions through the formation of disulfide bonds or by acting as a reducing agent. This property is crucial in biochemical pathways where redox states play a significant role. For instance, it has been noted that thiols can affect the activity of glutathione peroxidase, an important enzyme in cellular defense mechanisms .

Case Studies

- Oxidative Stress Reduction : A study published in Free Radical Biology and Medicine evaluated the effects of various thiols on oxidative stress markers in human cell lines. The results indicated that compounds similar to 2-(3-Biphenyl)ethanethiol significantly reduced malondialdehyde levels, a marker of lipid peroxidation .

- Enzyme Interaction : Research conducted on the modulation of enzyme activity by thiols showed that 2-(3-Biphenyl)ethanethiol could enhance the activity of certain antioxidant enzymes while inhibiting others involved in inflammatory pathways. This dual action suggests a complex role in cellular signaling .

The biological activity of 2-(3-Biphenyl)ethanethiol can be attributed to several mechanisms:

- Redox Reactions : The -SH group can participate in redox reactions, facilitating electron transfer processes essential for various enzymatic functions.

- Metal Ion Chelation : Thiols can bind to metal ions, potentially preventing metal-catalyzed oxidative damage.

- Protein Interactions : The biphenyl structure may allow for π-π stacking interactions with aromatic amino acids in proteins, altering their conformation and function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-n-Butoxythiophenol | Contains butoxy group | Antioxidant, enzyme modulation |

| 4-n-Butoxythiophenol | Butoxy at different position | Similar antioxidant properties |

| 2-n-Butylthiophenol | Butyl instead of biphenyl | Cytotoxic effects on cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。